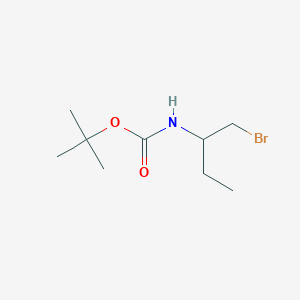
tert-butylN-(1-bromobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-bromobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-bromobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1-bromo-2-butanol under specific conditions . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of tert-butyl N-(1-bromobutan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-bromobutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF), nucleophile (e.g., amine, thiol)
Reduction Reactions: Reducing agent (e.g., LiAlH4, NaBH4), solvent (e.g., ether, THF)
Oxidation Reactions: Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate), solvent (e.g., water, acetone)
Major Products Formed
Substitution Reactions: Substituted carbamates
Reduction Reactions: Corresponding amines
Oxidation Reactions: Oxidized carbamates
Aplicaciones Científicas De Investigación
tert-Butyl N-(1-bromobutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-bromobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modification of biological macromolecules such as proteins and nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
tert-Butyl N-(1-bromobutan-2-yl)carbamate is unique due to its specific structure and reactivity. The presence of the bromine atom and the tert-butyl carbamate group allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H18BrNO2 |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
tert-butyl N-(1-bromobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
LHUZRZWPDFETMS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


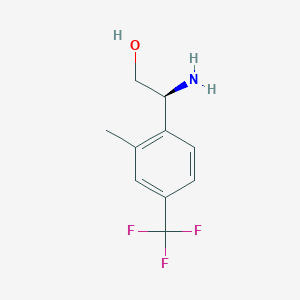


![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
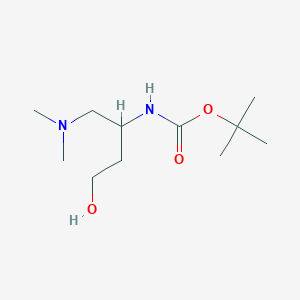
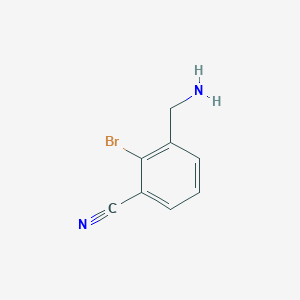
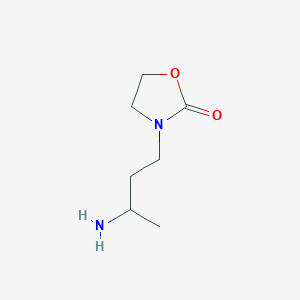
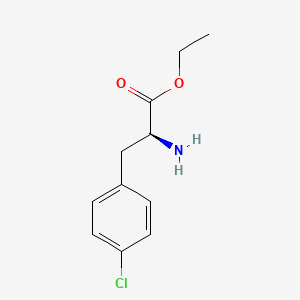
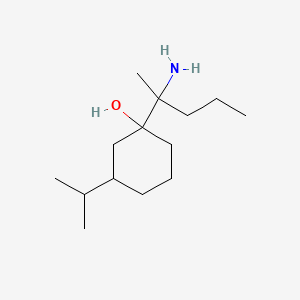
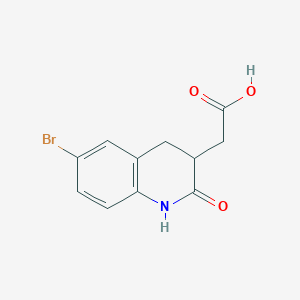
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
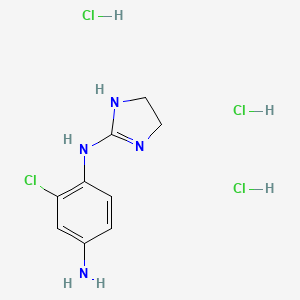
![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
